1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Description
BenchChem offers high-quality 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-2-14-21-19-24(22-14)18(26)16(27-19)15(12-6-4-3-5-7-12)23-10-8-13(9-11-23)17(20)25/h3-7,13,15,26H,2,8-11H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBGOUMFTSLURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide” is a derivative of thiazole and triazole. Thiazoles and triazoles are known to have diverse biological activities and are found in many potent biologically active compounds. .
Mode of Action
Thiazoles and triazoles, which are part of the compound’s structure, are known to interact with various biological targets. They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.
Biochemical Pathways
Compounds containing thiazole and triazole scaffolds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The structure includes a piperidine ring and a thiazole-triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 887219-14-9 |
Anticancer Properties
Recent studies have indicated that compounds similar to 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, compounds targeting the ERK5 pathway have shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that related compounds can inhibit ERK5 autophosphorylation and downstream signaling pathways critical for tumor growth .
The proposed mechanism of action involves the inhibition of key kinases involved in cell signaling pathways. The compound may act by binding to the ATP-binding site of these kinases, thereby preventing their activation and subsequent cellular proliferation. This has been supported by structural studies showing favorable interactions between the compound and target proteins .
Pharmacokinetics
Pharmacokinetic studies have revealed that similar compounds possess moderate to high oral bioavailability and favorable metabolic stability. For example, a related compound exhibited an oral bioavailability of approximately 42% in mouse models . This suggests that 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide may also demonstrate favorable pharmacokinetic properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds within the same structural family:
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Case Study 1: ERK5 Inhibition
- A study evaluated the inhibitory effects of various derivatives on ERK5 activity using Western blot analysis. Results indicated that modifications to the phenyl group significantly enhanced inhibitory potency.
- Findings : Compounds with halogen substitutions showed increased binding affinity compared to their unsubstituted counterparts.
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Case Study 2: Antitumor Activity
- An in vivo study assessed the antitumor efficacy of a related compound in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls.
- Findings : The compound was well-tolerated with minimal side effects observed in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
